5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of the appropriate amine (in this case, 3-chloro-4-methylphenylamine).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of microorganisms. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-chloro-2-methylphenyl)thiophene-2-sulfonamide
- 5-chloro-N-(3-chloro-2-methylphenyl)thiophene-2-sulfonamide
- 5-chloro-N-(3-chloro-4-ethylphenyl)thiophene-2-sulfonamide
Uniqueness
5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This specific arrangement can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H9Cl2NO2S2 |
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Molecular Weight |
322.2 g/mol |
IUPAC Name |
5-chloro-N-(3-chloro-4-methylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9Cl2NO2S2/c1-7-2-3-8(6-9(7)12)14-18(15,16)11-5-4-10(13)17-11/h2-6,14H,1H3 |
InChI Key |
ULDVWSPTXSTRQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)Cl |
Origin of Product |
United States |
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